LogP (Lipophilicity): 4-Bromo-3-chlorobenzene-1,2-diamine Occupies a Distinct Intermediate Lipophilicity Range Between Mono-Chloro and Dichloro Analogs
The computed LogP of 4-bromo-3-chlorobenzene-1,2-diamine is 2.27 (Chemscene) to 3.43 (ChemSrc), placing it in a distinct intermediate lipophilicity range compared to key analogs . 3-Chlorobenzene-1,2-diamine (CAS 21745-41-5) has a substantially lower LogP of 1.31–1.51, while 4,5-dichlorobenzene-1,2-diamine (CAS 5348-42-5) is higher at 3.32 . The bromine atom in the target compound contributes approximately 0.8–1.9 additional LogP units versus the mono-chloro analog, providing intermediate lipophilicity that may improve membrane permeability of derived drug candidates without reaching the excessive LogP values associated with poor aqueous solubility .
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.27 (Chemscene); LogP = 3.43 (ChemSrc) |
| Comparator Or Baseline | 3-Chlorobenzene-1,2-diamine: LogP = 1.31–1.51; 4,5-Dichlorobenzene-1,2-diamine: LogP = 3.32; 4-Bromobenzene-1,2-diamine: LogP = 2.78 |
| Quantified Difference | ΔLogP ≈ +0.8 to +1.9 vs. 3-chloro analog; ΔLogP ≈ −0.9 to +0.1 vs. 4,5-dichloro analog; ΔLogP ≈ −0.5 to +0.6 vs. 4-bromo analog |
| Conditions | Predicted/computed LogP values from multiple sources (Chemscene, ChemSrc, BOC Sciences, ChemDiv) |
Why This Matters
Lipophilicity directly governs passive membrane permeability, metabolic clearance, and chromatographic retention; the intermediate LogP of this compound offers a differentiated starting point for medicinal chemistry programs targeting oral bioavailability.
